6-(Aminomethyl)benzoxazole Hydrochloride

Description

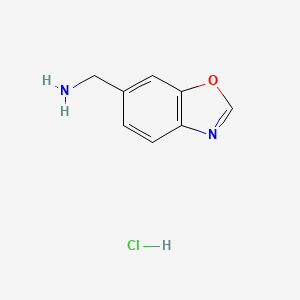

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-benzoxazol-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATYUJKCJILUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)OC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of 6 Aminomethyl Benzoxazole Hydrochloride Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, chemists can deduce the molecular structure.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. In benzoxazole (B165842) derivatives, the aromatic protons of the fused benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.8 and 8.3 ppm. nih.govnih.gov

The chemical shifts and splitting patterns are highly dependent on the substitution pattern of the benzoxazole ring. For instance, in 2-substituted benzoxazoles, the protons on the benzyl (B1604629) group (if present) often show characteristic signals, such as a singlet for the methylene (B1212753) (-CH₂) protons around δ 4.24 ppm. nih.gov The specific location and nature of substituents can cause significant shifts. For example, the protons of a methylene group attached to a sulfur atom (S-CH₂) in certain benzoxazole derivatives have been observed as a singlet at 4.08 ppm, while hydrazone protons appear further downfield, between 11-12 ppm. dergipark.org.tr

Table 1: Representative ¹H NMR Data for Benzoxazole Analogues

| Compound/Analogue Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 2-Benzylbenzo[d]oxazole | Ar-H | 7.21-7.72 | m | - | nih.gov |

| -CH₂- | 4.24 | s | - | nih.gov | |

| 2-(2-Chlorophenyl)-1H-benzimidazole* | Ar-H | 7.25-7.92 | m | - | rsc.org |

| NH | 12.73 | s | - | rsc.org | |

| 2-((Benzoxazol-2-yl)thio)acetohydrazide | S-CH₂ | 4.08 | s | - | dergipark.org.tr |

| NH₂ | 4.35 | s | - | dergipark.org.tr | |

| NH | 9.43 | s | - | dergipark.org.tr |

Note: Benzimidazole (B57391) is a close structural analogue often used for comparative analysis.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbon atoms of the benzoxazole ring system typically resonate at distinct chemical shifts. The C2 carbon, which is part of the oxazole (B20620) ring and bonded to both oxygen and nitrogen, is particularly characteristic and often appears significantly downfield. For example, in 2-benzylbenzo[d]oxazole, the C2 carbon signal is observed at δ 165.1 ppm. nih.gov The carbons of the fused benzene ring (C3a to C7a) typically appear in the δ 110-151 ppm range. nih.govmdpi.com

Substituents on the benzoxazole core predictably influence the chemical shifts of the nearby carbon atoms. For instance, a methylene carbon in a side chain (e.g., -CH₂- in 2-benzylbenzo[d]oxazole) may appear around δ 35.2 ppm. nih.gov In other derivatives, functional groups like a carbonyl (C=O) carbon can be seen in the δ 165-169 ppm region. dergipark.org.tr

Table 2: Representative ¹³C NMR Data for Benzoxazole Analogues

| Compound/Analogue Structure | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Benzylbenzo[d]oxazole | C2 | 165.1 | nih.gov |

| C3a, C7a | 150.9, 141.3 | nih.gov | |

| Aromatic C's | 110.3-128.9 | nih.gov | |

| -CH₂- | 35.2 | nih.gov | |

| 2-Methyl-6-chlorobenzimidazole* | C2 | 152.7 | ias.ac.in |

| Aromatic C's | 114.3-140.1 | ias.ac.in | |

| -CH₃ | 15.1 | ias.ac.in | |

| 2-Phenyl-1H-benzimidazole* | C2 | 151.70 | rsc.org |

| Aromatic C's | 122.58-130.65 | rsc.org |

Note: Benzimidazole is a close structural analogue often used for comparative analysis.

For complex benzoxazole analogues, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed to establish definitive structural assignments. researchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. researchgate.net

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). researchgate.net These methods are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the entire molecular structure, including the placement of substituents on the benzoxazole core. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. By comparing the experimentally measured mass with the calculated mass for a proposed formula, researchers can confirm the molecular composition with a high degree of confidence. dergipark.org.tr This technique is a standard method for characterizing newly synthesized benzoxazole derivatives. rsc.orgias.ac.in For example, the molecular formula of a benzoxazole analogue can be confirmed by matching the calculated mass for C₉H₉NO (147.0684) with the experimentally found mass (147.0683). ias.ac.in

Table 3: Representative HRMS Data for Benzoxazole and Analogue Structures

| Proposed Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|

| C₈H₇NO | 134.0528 | 134.0525 | ias.ac.in |

| C₉H₉NO | 147.0684 | 147.0683 | ias.ac.in |

| C₁₃H₁₁N₂O | 211.0866 | 211.0863 | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying compounds in biological matrices. nih.govnih.gov In the context of benzoxazole research, LC-MS is used to separate the target compound from reaction byproducts, starting materials, or metabolites. nih.gov

The use of derivatization agents can enhance the performance of LC-MS analysis for certain molecules by improving their chromatographic retention and ionization efficiency. nih.gov The mass spectrometer provides molecular weight information for each component as it elutes from the chromatography column, allowing for positive identification and quantification. LC coupled with high-resolution mass spectrometry (LC-HRMS) is a particularly powerful combination for the analysis of benzoxazole derivatives in environmental or biological samples. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a pivotal analytical tool for the identification of functional groups and the elucidation of molecular structures. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint based on the vibrational modes of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy of benzoxazole derivatives reveals characteristic absorption bands corresponding to the vibrations of their constituent functional groups. For analogues of 6-(aminomethyl)benzoxazole hydrochloride, the FT-IR spectrum is dominated by vibrations of the benzoxazole core, the aminomethyl substituent, and the phenyl ring.

The benzoxazole ring itself gives rise to several distinct vibrational modes. The C=N stretching vibration is typically observed in the region of 1600-1650 cm⁻¹. For instance, in 2-aminobenzo[d]oxazole resins, a C=N stretching band is reported at 1606 cm⁻¹. researchgate.net The C-O-C stretching vibrations of the oxazole ring usually appear as strong bands in the 1200-1300 cm⁻¹ region.

The aminomethyl group (-CH₂NH₂) introduces several characteristic vibrations. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric modes. The N-H bending (scissoring) vibration typically occurs in the range of 1590-1650 cm⁻¹. The C-N stretching vibration is generally found in the 1000-1250 cm⁻¹ region. Furthermore, the presence of the hydrochloride salt would lead to the appearance of broad absorptions corresponding to the N⁺-H stretching of the ammonium (B1175870) salt, typically in the 2500-3000 cm⁻¹ range.

The benzene ring of the benzoxazole moiety exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also observed at lower wavenumbers, which are indicative of the substitution pattern on the benzene ring.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 | General IR correlation charts |

| Ammonium (N⁺-H) | Stretching | 2500-3000 | General IR correlation charts |

| Aromatic C-H | Stretching | >3000 | General IR correlation charts |

| Benzoxazole C=N | Stretching | 1600-1650 | researchgate.net |

| Amine N-H | Bending (Scissoring) | 1590-1650 | General IR correlation charts |

| Aromatic C=C | Stretching | 1450-1600 | General IR correlation charts |

| Benzoxazole C-O-C | Stretching | 1200-1300 | General IR correlation charts |

| Alkyl C-N | Stretching | 1000-1250 | General IR correlation charts |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FT-IR, with vibrational modes that result in a change in polarizability being Raman active. For benzoxazole derivatives, the aromatic ring vibrations often produce strong Raman signals. The C=C stretching vibrations of the benzene ring are typically observed as intense bands in the 1580-1620 cm⁻¹ region. The benzoxazole ring breathing mode is also a characteristic Raman band.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for enhancing the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. This enhancement allows for the detection of analytes at very low concentrations. The SERS spectrum of a benzoxazole derivative would be expected to show significant enhancement of the vibrational modes of the functional groups that are in close proximity to or are chemisorbed onto the metal surface.

For the related compound benzimidazole, SERS studies have shown that the adsorption mechanism is pH-dependent. researchgate.net In neutral conditions, the molecule is believed to adsorb via the π-electrons of the ring system. researchgate.net Under acidic conditions, where the nitrogen atom is protonated, adsorption can occur through an ionic interaction between the protonated nitrogen and the metal surface. researchgate.net A similar behavior could be anticipated for this compound. The protonated aminomethyl group and the nitrogen atom of the oxazole ring could both play a role in the interaction with the SERS substrate.

The orientation of the molecule on the metal surface can be inferred from the relative enhancement of different vibrational modes. For instance, if the benzoxazole ring is oriented parallel to the surface, the ring breathing and other in-plane modes would be significantly enhanced. Conversely, if the molecule is oriented perpendicular to the surface, out-of-plane modes may show greater enhancement. In the case of benzimidazole, SERS spectra revealed that most molecules were adsorbed on the silver surface through the π-electrons in both neutral and acidic conditions. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected SERS Enhancement | Reference |

|---|---|---|---|---|

| Aromatic C=C | Stretching | 1580-1620 | High | General Raman correlation charts |

| Benzoxazole Ring | Breathing | ~1000 | High | researchgate.net |

| Benzoxazole C=N | Stretching | 1600-1650 | Moderate to High | researchgate.net |

| Amine N-H | Bending | 1590-1650 | Moderate | General Raman correlation charts |

| Alkyl C-N | Stretching | 1000-1250 | Moderate | General Raman correlation charts |

X-ray Crystallography for Crystalline State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Benzoxazole Derivatives

For example, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole shows that the molecule adopts a nearly planar conformation, with the dihedral angle between the benzene ring and the fused ring system being very small. nih.gov In the case of a 2-aminobenzoxazole-fumaric acid molecular salt, the 2-aminobenzoxazolium cation is also largely planar. iucr.org The planarity of the benzoxazole core is a common feature across different derivatives.

The conformation of substituents on the benzoxazole ring is also determined by X-ray diffraction. For this compound, the orientation of the aminomethyl group relative to the benzoxazole ring would be a key structural feature. The hydrochloride salt form implies that the amino group is protonated, which would influence its hydrogen bonding capabilities.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-(2-aminophenyl)-1,3-benzoxazole | Monoclinic | P2₁/c | Nearly planar conformation, intramolecular N-H···N hydrogen bond. | nih.gov |

| 2-aminobenzoxazol-3-ium 3-carboxyprop-2-enoate | Orthorhombic | Pbca | Planar 2-aminobenzoxazolium cation, extensive hydrogen bonding network. | iucr.org |

Insights into Intermolecular Interactions and Solid-State Packing

The solid-state packing of benzoxazole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. The presence of a protonated aminomethyl group in this compound would make hydrogen bonding a dominant factor in its crystal packing.

In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N-H···N hydrogen bonds, forming chains. nih.gov These chains are further connected into a three-dimensional network by weak aromatic π–π stacking interactions. nih.gov The presence of both hydrogen bond donors (N-H groups) and acceptors (the nitrogen atom of the oxazole ring) facilitates the formation of robust hydrogen-bonded networks.

For the 2-aminobenzoxazole-fumaric acid molecular salt, the crystal structure reveals a complex network of classical (N-H···O and O-H···O) and non-classical (C-H···O) hydrogen bonds. iucr.orgiucr.org Additionally, stacking interactions between pairs of 2-aminobenzoxazolium cations are observed. iucr.org The interplay of these interactions leads to the formation of corrugated layers of cation-anion dimers. iucr.orgiucr.org

These examples highlight the importance of hydrogen bonding and π–π interactions in directing the solid-state assembly of benzoxazole derivatives. In the case of this compound, the protonated amino group (N⁺H₃) would be a strong hydrogen bond donor, likely forming multiple hydrogen bonds with the chloride anion and the oxazole nitrogen atoms of neighboring molecules, leading to a highly organized and stable crystal lattice.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-(2-aminophenyl)-1,3-benzoxazole | N-H···N Hydrogen Bonding | Forms zigzag chains of alternating molecules. | nih.gov |

| 2-(2-aminophenyl)-1,3-benzoxazole | π–π Stacking | Links the hydrogen-bonded chains into a 3D network. | nih.gov |

| 2-aminobenzoxazol-3-ium 3-carboxyprop-2-enoate | N-H···O and O-H···O Hydrogen Bonding | Connects cations and anions into corrugated layers. | iucr.orgiucr.org |

| 2-aminobenzoxazol-3-ium 3-carboxyprop-2-enoate | C-H···O Hydrogen Bonding | Provides additional stabilization within and between layers. | iucr.orgiucr.org |

| 2-aminobenzoxazol-3-ium 3-carboxyprop-2-enoate | Stacking and π–π Interactions | Occur between adjacent 2-aminobenzoxazolium cations. | iucr.org |

Chemical Reactivity and Transformation Pathways of 6 Aminomethyl Benzoxazole Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution on the benzene (B151609) portion of the ring system is more challenging and typically requires the presence of activating groups or specific catalytic conditions.

Electrophilic aromatic substitution, such as nitration, on the unsubstituted benzoxazole ring preferentially occurs at the 5- or 6-positions. thieme-connect.com The outcome of such reactions on 6-(aminomethyl)benzoxazole is dictated by the directing effects of both the fused oxazole (B20620) ring and the substituent at the 6-position.

For a successful electrophilic substitution, the primary amine of the aminomethyl group must be protected, typically as an acetamido group (-NHCOCH₃), to prevent unwanted side reactions and protonation under acidic conditions. The acetamido group is an activating, ortho-, para-director. Positioned at C-6, it would direct incoming electrophiles primarily to the C-5 and C-7 positions. The heteroatoms of the oxazole ring also influence the electron density of the benzene ring, further guiding the regioselectivity. The interplay of these directing effects determines the final substitution pattern. While traditional nitration methods can sometimes lead to poor yields due to low regioselectivity, controlling the reaction conditions is crucial for a desired outcome. rsc.org

| Position on Ring | Directing Influence of C-6 Acetamido Group | Predicted Susceptibility to Electrophilic Attack |

|---|---|---|

| C-4 | Meta | Low |

| C-5 | Ortho | High |

| C-7 | Para | High |

Aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org For a nucleophilic aromatic substitution (SNAr) to occur on a halogenated benzoxazole, an electron-withdrawing group (such as a nitro group) is typically required to be in a position ortho or para to the halogen leaving group. chemistrysteps.commasterorganicchemistry.com This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.org

In the context of a 6-aminomethyl-7-halobenzoxazole, for example, the ring would need to be further substituted with a nitro group at position 5 to facilitate the displacement of the halide by a nucleophile. The mechanism involves the initial attack of the nucleophile on the carbon bearing the halogen, followed by the loss of the halide to restore aromaticity. libretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in such reactions. chemistrysteps.com

Reactions Involving the Aminomethyl Functional Group

The aminomethyl group is a primary benzylic amine, which imparts a specific set of reactive properties, allowing for a range of functional group transformations.

The primary amine of the 6-(aminomethyl)benzoxazole is in its most reduced state. However, the benzylic methylene (B1212753) group can be oxidized. The oxidation of benzylic amines can lead to the formation of imines, which can be subsequently hydrolyzed to aldehydes. thieme-connect.comadvanceseng.com Various reagents have been developed for this transformation, including hypervalent iodine reagents and Selectfluor™, which offer mild and chemoselective methods for converting benzylic amines to the corresponding aldehydes. thieme-connect.comthieme-connect.com These reactions often proceed through an imine intermediate. thieme-connect.comthieme-connect.com

| Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|

| Selectfluor™ (F-TEDA-BF₄) | Imine | Aldehyde | thieme-connect.com |

| Iodobenzene diacetate (DIB) | Iminium species | Aldehyde | thieme-connect.com |

| Ru-based catalysts with O₂/air | Imine | Imine | advanceseng.com |

As a primary amine, the aminomethyl group readily undergoes standard derivatization reactions such as acylation and alkylation.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides in the presence of a base yields stable N-substituted amides. For example, treating 6-(aminomethyl)benzoxazole with acetyl chloride would produce N-((benzo[d]oxazol-6-yl)methyl)acetamide. This reaction is fundamental in protecting the amine group or in building more complex molecular architectures. rsc.org

Alkylation: The primary amine can be alkylated using alkyl halides to form secondary and tertiary amines. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. The extent of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants. Alternative, more modern methods for N-alkylation include the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, producing water as the only byproduct. nih.gov

Ring-Opening and Rearrangement Reactions of Benzoxazole Core

Under certain conditions, the benzoxazole ring itself can be cleaved. Facile and environmentally friendly methods have been developed for the ring-opening of benzoxazoles with secondary amines. This reaction can be merged with an iron-catalyzed oxidative cyclization to synthesize 2-aminobenzoxazoles. In a similar transformation, copper-iron superparamagnetic nanoparticles have been used as a recyclable catalyst for the selective ring-opening of benzoxazoles with iodoarenes to generate triphenylamines. These reactions demonstrate that the heterocyclic core, while aromatic, can be opened and transformed into different chemical scaffolds.

Hydrolytic Ring-Opening Mechanisms

The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions, leading to the opening of the oxazole ring. This process typically results in the formation of the corresponding 2-aminophenol (B121084) derivative. The mechanism and kinetics of this reaction have been studied for various benzoxazoles and are dependent on the acidity of the medium. rsc.org

Under acidic conditions, the hydrolysis of simple benzoxazoles primarily yields the corresponding amidophenols. rsc.org The reaction is subject to acid catalysis at low acidities. The proposed mechanism begins with the protonation of the nitrogen atom of the benzoxazole ring, forming a conjugate acid. This protonation enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by a water molecule.

This attack leads to the formation of a tetrahedral intermediate. The subsequent steps involve the fission of the C-O bond within the ring. The rate-determining step of this reaction can vary with the concentration of the acid. In solutions of low acidity, the nucleophilic attack of water on the conjugate acid is the rate-limiting step. However, at higher acidities, the breakdown of the tetrahedral intermediate through the cleavage of the C–O bond may become rate-determining. rsc.org For certain substituted benzoxazoles, as the pH increases, the mechanism can shift from nucleophilic attack on the conjugate acid to attack on the free base, and eventually to attack by hydroxide (B78521) ions. rsc.org

The successful hydrolysis of benzoxazine (B1645224) rings using hydrochloric acid (HCl) to form stable 2-(aminomethyl) phenolic derivatives further demonstrates the susceptibility of such heterocyclic systems to acid-catalyzed ring-opening. nih.govresearchgate.netmdpi.com

| Condition | Key Mechanistic Steps | Primary Product | Reference |

|---|---|---|---|

| Low Acidity (Acid Catalysis) | 1. Protonation of ring nitrogen. 2. Rate-determining nucleophilic attack by H₂O at C2. 3. Formation of tetrahedral intermediate. 4. Ring C-O bond fission. | Amidophenol | rsc.org |

| High Acidity | 1. Protonation and formation of tetrahedral intermediate. 2. Rate-determining C-O bond fission in the intermediate. | Amidophenol | rsc.org |

| Increasing pH | Mechanism shifts from attack on conjugate acid to attack on the free base or by OH⁻. | Varies based on substrate | rsc.org |

Photo-Fries Rearrangements of 2-Arylbenzoxazoles

The Photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into hydroxy aryl ketones upon exposure to UV light. wikipedia.orgsigmaaldrich.com A similar photochemical variant is possible for 2-arylbenzoxazoles. This reaction proceeds through a radical mechanism and does not require a catalyst. wikipedia.orgslideshare.net

Upon irradiation with UV light, the substrate undergoes homolytic cleavage of the bond between the benzoxazole ring and the aryl substituent at the 2-position. This process generates a radical pair, consisting of a benzoxazolyl radical and an aryl radical, which are held within a solvent cage. slideshare.net These radicals can then recombine in several ways.

The primary pathway involves the acyl (or equivalent) radical migrating to the ortho or para position of the phenolic part of the molecule (in this case, the benzene ring of the benzoxazole). Subsequent tautomerization (aromatization) leads to the formation of ortho- and para-hydroxyaryl ketone analogues. wikipedia.org The distribution of ortho and para isomers can be influenced by reaction conditions such as the solvent. While yields can sometimes be low, this pathway provides a synthetic route to substituted hydroxy ketones that may be difficult to access through other means. wikipedia.org

Studies on the photo-Fries rearrangement of related aryl benzoates show the formation of 2-hydroxybenzophenone (B104022) derivatives and corresponding phenols as the main products, confirming the generation of phenoxy and acyl radical intermediates. unipv.it

| Reaction Type | Key Mechanistic Steps | Potential Products | Reference |

|---|---|---|---|

| Photo-Fries Rearrangement | 1. UV irradiation leads to excited state. 2. Homolytic cleavage forms a radical pair in a solvent cage. 3. Radical recombination at ortho or para positions. 4. Aromatization to form final products. | ortho-acyl hydroxybenzoxazole | wikipedia.org |

| para-acyl hydroxybenzoxazole | wikipedia.org | ||

| Parent phenol (B47542) (from hydrogen abstraction by the phenoxy radical) | unipv.it |

Computational Chemistry and Theoretical Investigations of Aminomethylated Benzoxazoles

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to benzoxazole (B165842) derivatives to determine optimized molecular geometries, electronic properties, and spectroscopic features. uns.ac.rsnih.gov DFT calculations are performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govmdpi.comnih.gov

DFT calculations are instrumental in understanding the electronic nature of aminomethylated benzoxazoles. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these frontier orbitals is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net These analyses help in understanding the stability of the molecule arising from charge delocalization and hyperconjugative interactions. uns.ac.rs

Table 1: Representative Frontier Molecular Orbital Energies for Benzoxazole Derivatives

This table presents typical values for related benzoxazole structures as specific data for 6-(Aminomethyl)benzoxazole Hydrochloride is not available.

| Parameter | Representative Value (eV) | Implication |

| EHOMO | -5.5 to -6.3 | Electron-donating capability |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.8 to 4.5 | Chemical reactivity and stability |

Data synthesized from findings on various benzoxazole derivatives. nih.govresearchgate.net

DFT is a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Theoretical frequency calculations are typically performed on the optimized geometry of the molecule. mdpi.com The calculated wavenumbers are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and rocking of bonds. mdpi.com This detailed assignment helps in the interpretation of experimental FT-IR and FT-Raman spectra. For a molecule like 6-(Aminomethyl)benzoxazole, characteristic vibrational modes would include C-H stretching of the aromatic ring, N-H stretching of the aminomethyl group, and C-O-C vibrations within the oxazole (B20620) ring. researchgate.netmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an Aminomethylated Benzoxazole Structure

This table is illustrative, based on typical vibrational modes for related compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| Asymmetric Stretching | Aromatic C-H | ~3100 - 3050 |

| Symmetric Stretching | Aliphatic C-H (CH2) | ~2950 - 2900 |

| Stretching | Amine N-H | ~3400 - 3300 |

| Stretching | Aromatic C=C | ~1625 - 1430 |

| Stretching | Benzoxazole C=N | ~1600 - 1550 |

| Stretching | Benzoxazole C-O | ~1250 - 1200 |

Data based on general assignments for aromatic and heterocyclic compounds. mdpi.comnih.gov

Molecular Modeling and Simulation Studies

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like 6-(Aminomethyl)benzoxazole, which has a rotatable aminomethyl side chain. This analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers for transition between them. researchgate.net By systematically rotating the flexible dihedral angles and calculating the corresponding energy, a potential energy landscape can be mapped. This helps in identifying the preferred spatial arrangement of the molecule, which is crucial for its interaction with biological targets. researchgate.net

Molecular Dynamics (MD) simulations are computational experiments that allow the study of the physical movements of atoms and molecules over time. nih.gov For benzoxazole derivatives, MD simulations are frequently used to assess the stability of a ligand-receptor complex, providing insights into how the molecule behaves in a dynamic biological environment. rsc.orgnih.gov

Simulations are typically run for nanoseconds, and the resulting trajectory is analyzed to understand the stability and flexibility of the system. researchgate.net Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand backbone from their initial positions, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues or atoms. researchgate.net A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. nih.gov

In Silico Approaches for Interaction Prediction

In silico techniques, particularly molecular docking, are vital for predicting and analyzing the interaction between a small molecule and a biological macromolecule, such as a protein or enzyme. pnrjournal.com This approach is widely used in drug discovery to screen virtual libraries of compounds and to understand binding mechanisms. nih.govresearchgate.netpnrjournal.com

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The results are often ranked using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. pnrjournal.comnih.gov Analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. rsc.orgnih.gov For aminomethylated benzoxazoles, docking studies can identify key amino acid residues in a target's active site that interact with the benzoxazole core or the aminomethyl side chain, guiding the design of more potent derivatives. nih.govresearchgate.net

Table 3: Illustrative In Silico Interaction Data for a Benzoxazole Derivative

This table provides a hypothetical example of molecular docking results.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Kinase A | -8.5 | Leu84, Lys63, Asp191 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.9 | Cys145, His272 | Hydrogen Bond, van der Waals |

| Receptor C | -9.2 | Met286, Phe289, Asn265 | Hydrophobic, Pi-Alkyl |

Data synthesized from typical findings in molecular docking studies of benzoxazole derivatives. rsc.orgnih.govresearchgate.net

Ligand-Protein Docking Methodologies for Mechanistic Insight

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). wjarr.com This method is instrumental in gaining mechanistic insights into the potential biological activity of compounds like aminomethylated benzoxazoles by simulating their interaction with specific protein targets. The process involves placing the ligand in the binding site of a protein and evaluating the goodness of fit using a scoring function, which estimates the binding affinity. nih.gov

Molecular docking studies on various benzoxazole derivatives have been conducted to elucidate their mechanisms of action against different biological targets. For instance, docking studies on benzoxazole derivatives have explored their interactions with receptors crucial in cancer, such as protein kinase B (Akt) and topoisomerase II. mdpi.com These studies help in understanding how the benzoxazole scaffold and its substituents contribute to binding. The oxygen and nitrogen atoms within the benzoxazole ring can act as hydrogen bond acceptors, while the planar aromatic nature of the ring allows for π-stacking and π-cation interactions. mdpi.com

The general workflow for these docking studies involves:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket or active site. The ligand, in this case, a benzoxazole derivative, is built and its energy is minimized to obtain a stable 3D conformation. wjarr.com

Docking Simulation: Using software like AutoDock or Molegro Virtual Docker, the ligand is placed into the defined binding site of the protein. The software then explores various possible conformations and orientations of the ligand within the binding site. wjarr.compnrjournal.com

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding free energy. Lower scores typically indicate a more favorable binding interaction. researchgate.net The resulting protein-ligand complexes are then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

For example, in a study on benzoxazole derivatives as potential antifungal agents, molecular docking was used to investigate their interaction with the lipid transfer protein sec14p from S. cerevisiae, providing a preliminary verification of their biological activity. nih.gov Similarly, docking studies of benzoxazole derivatives against DNA gyrase have been used to explore their potential as antibacterial agents. researchgate.net

Prediction of Binding Modes and Interaction Hotspots

A primary goal of ligand-protein docking is to predict the most likely binding mode of a ligand within a protein's active site. This prediction provides a static picture of the crucial interactions that underpin the ligand's biological effect. Interaction hotspots are specific residues within the binding site that contribute most significantly to the binding energy. Identifying these hotspots is key to understanding the molecular basis of recognition and for designing more potent and selective molecules.

In studies involving benzoxazole derivatives, molecular docking has successfully predicted binding modes and identified key interactions. For instance, research on benzoxazole derivatives targeting topoisomerase II revealed specific binding energies and interactions. mdpi.com The analysis of docked complexes often highlights the importance of certain amino acid residues in the active site.

Table 1: Illustrative Docking Scores of Benzoxazole Derivatives Against Various Protein Targets (Note: This data is from studies on various benzoxazole derivatives, not specifically this compound, and is presented for illustrative purposes.)

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Benzoxazole Derivative | Topoisomerase II | 3QX3 | -8.5 to -9.5 | Not specified |

| Benzoxazole Derivative | PTEN | 1D5R | -7.0 to -8.0 | Not specified |

| Benzoxazole Derivative | NFκB | 1K3Z | -6.5 to -7.5 | Not specified |

| Benzoxazole Derivative | DNA Gyrase | 5MMN | -6.0 to -6.7 | Not specified |

| Benzoxazole Derivative | CYP450 1A1 | Homology Model | Not specified | Phe258, Asp350 |

The stability of these predicted binding modes is often further investigated using molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the protein-ligand complex over time, confirming the stability of the interactions observed in the static docking pose. researchgate.net

Predictive ADMET Computational Models

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. mdpi.com Performing these studies in a laboratory setting is time-consuming and expensive. Therefore, computational ADMET models have become indispensable tools in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.comnih.gov

In silico ADMET prediction for various benzoxazole derivatives has been reported in numerous studies, often showing good drug-like properties. researchgate.netnih.gov These models use the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic parameters.

Key ADMET parameters that are often predicted include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). For compounds targeting the central nervous system, BBB penetration is crucial. mdpi.com

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For example, studies have modeled the interaction of benzoxazoles with CYP450 1A1. nih.gov

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are predicted. nih.gov

Table 2: Example of Predicted ADMET Properties for a Series of Benzoxazole Derivatives (Note: This table presents a hypothetical compilation of typical ADMET predictions for benzoxazole derivatives based on findings in the cited literature. It does not represent data for a single specific compound.)

| Parameter | Predicted Value Range | Significance |

| Human Intestinal Absorption (%) | > 70% | Good oral absorption |

| Blood-Brain Barrier Permeability | Low to High | Varies depending on substitution; important for CNS targets |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Negative | Low potential for being a mutagen |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

These computational predictions are often guided by established rules like Lipinski's Rule of Five and Veber's rules, which assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on benzoxazole derivatives frequently report compliance with these rules, suggesting good potential for oral bioavailability. researchgate.netnih.gov

Enzyme Modulation Studies (in vitro)

Benzoxazole scaffolds have been extensively studied for their ability to interact with and modulate the activity of several key enzymes. These in vitro assays are crucial for determining the potency and selectivity of these compounds.

Cholinesterase Enzyme Inhibition Profiles (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. nih.gov Various series of benzoxazole derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. nih.govnih.gov

Research has shown that 2-aryl-6-carboxamide benzoxazole derivatives can act as potent, mixed-type dual inhibitors of both AChE and BChE. nih.gov One of the most potent compounds identified in a study, compound 36 , exhibited an IC50 value of 12.62 nM for AChE and 25.45 nM for BChE. nih.govyyu.edu.tr Other studies have identified benzoxazole-oxazole hybrid analogues with substantial inhibitory potential, with IC50 values ranging from 0.90 µM to 35.20 µM against AChE and 1.10 µM to 37.70 µM against BChE. Similarly, certain benzoxazole-oxadiazole derivatives were found to be more potent than standard inhibitors, with IC50 values as low as 5.80 µM for AChE and 7.20 µM for BChE. proquest.com The structural features of the benzoxazole derivatives, such as the substituents on the phenyl ring and other positions, significantly influence their inhibitory activities. For instance, compounds with strong electron-withdrawing groups like –Cl and –NO2 often show superior activity.

| Compound Type | Target Enzyme | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | Acetylcholinesterase (AChE) | 12.62 nM | nih.govyyu.edu.tr |

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | Butyrylcholinesterase (BChE) | 25.45 nM | nih.govyyu.edu.tr |

| Benzoxazole-oxazole hybrids | Acetylcholinesterase (AChE) | 0.90 - 35.20 µM | |

| Benzoxazole-oxazole hybrids | Butyrylcholinesterase (BChE) | 1.10 - 37.70 µM | |

| Benzo[d]oxazole derivative (Compound 6a) | Acetylcholinesterase (AChE) | 1.03 µM | nih.gov |

| Benzo[d]oxazole derivative (Compound 6j) | Acetylcholinesterase (AChE) | 1.35 µM | nih.gov |

| Benzo[d]oxazole derivative (Compound 6a) | Butyrylcholinesterase (BChE) | 6.6 µM | nih.gov |

| Benzo[d]oxazole derivative (Compound 6j) | Butyrylcholinesterase (BChE) | 8.1 µM | nih.gov |

| Benzoxazole-oxadiazole (Analogue 15) | Acetylcholinesterase (AChE) | 5.80 µM | proquest.com |

| Benzoxazole-oxadiazole (Analogue 15) | Butyrylcholinesterase (BChE) | 7.20 µM | proquest.com |

Carbonic Anhydrase Isoenzyme Inhibition (hCA I and II)

Carbonic anhydrases (CAs) are zinc metalloenzymes involved in numerous physiological processes. rsc.org Benzoxazole derivatives, particularly those incorporating sulfonamide moieties, have been investigated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). unifi.it Studies on related heterocyclic sulfonamides, such as benzo[d]thiazole-5- and 6-sulfonamides, provide insight into the potential of these scaffolds. For these compounds, inhibition constants (Ki) against hCA I were in the range of 84.1 to 2327 nM, while for hCA II, the Ki values ranged from 5.8 to 175.4 nM. unifi.it This indicates a general trend of higher potency against hCA II compared to hCA I for this class of compounds. The sharp structure-activity relationship observed suggests that minor structural modifications can lead to significant changes in inhibitory activity and isoform selectivity. unifi.it

| Compound Type | Target Enzyme | Reported Kᵢ Value Range | Reference |

|---|---|---|---|

| Benzo[d]thiazole-5- and 6-sulfonamides | Human Carbonic Anhydrase I (hCA I) | 84.1 - 2327 nM | unifi.it |

| Benzo[d]thiazole-5- and 6-sulfonamides | Human Carbonic Anhydrase II (hCA II) | 5.8 - 175.4 nM | unifi.it |

Topoisomerase I and DNA Gyrase Modulation

DNA topoisomerases and DNA gyrase are essential enzymes that control the topological state of DNA, making them important targets. researchgate.netnih.gov Several studies have demonstrated that benzoxazole derivatives can inhibit these enzymes.

In one study, a series of 2,5-disubstituted-benzoxazole derivatives were tested for their inhibitory activity against eukaryotic DNA topoisomerase I and II. researchgate.net Compounds such as 5-amino-2-(p-fluorophenyl)benzoxazole were found to be potent poisons of topoisomerase I, with an IC50 value of 132.3 µM. researchgate.net Other derivatives, like 5-Chloro-2-(p-methylphenyl)benzoxazole , showed significant activity as eukaryotic DNA topoisomerase II inhibitors with IC50 values as low as 22.3 µM. researchgate.net Another investigation of 2-substituted benzoxazoles found that 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topoisomerase I inhibitor with an IC50 value of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent Topoisomerase II inhibitor with an IC50 of 71 µM. researchgate.net Furthermore, molecular docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.govnih.gov

| Compound Name | Target Enzyme | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 5-amino-2-(p-fluorophenyl)benzoxazole | Eukaryotic DNA Topoisomerase I | 132.3 µM | researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Human DNA Topoisomerase I | 104 µM | researchgate.net |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Eukaryotic DNA Topoisomerase II | 22.3 µM | researchgate.net |

| 2-(p-nitrobenzyl)benzoxazole | Eukaryotic DNA Topoisomerase II | 17.4 µM | researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Human DNA Topoisomerase IIα | 71 µM | researchgate.net |

Molecular Interaction Studies with Biomolecules (in vitro)

Beyond enzyme inhibition, understanding the direct physical interactions between benzoxazole derivatives and biological macromolecules like nucleic acids is critical. These studies elucidate binding modes and consequent photophysical changes.

Nucleic Acid (DNA/RNA) Binding Mechanisms (e.g., Intercalation, Groove Binding)

Benzoxazole derivatives have been shown to interact with DNA through various binding modes, primarily intercalation and groove binding. semanticscholar.org The specific mode of interaction is often dependent on the compound's structure, including its size, conformation, and the nature of its substituents. semanticscholar.orgnih.gov

Intercalation involves the insertion of the planar benzoxazole ring system between the base pairs of the DNA double helix. semanticscholar.org This mode of binding is often associated with molecules that have a flat, aromatic structure. In contrast, groove binding occurs when a molecule fits into the minor or major groove of the DNA helix. beilstein-journals.org Some benzoxazole analogues have been found to preferentially bind to the minor groove. semanticscholar.org Studies on related nitrogen heterocycles like benzimidazoles have also shown a preference for minor groove binding, particularly in AT-rich regions of DNA. lshtm.ac.uk Computational molecular docking studies have been employed to predict and analyze these binding modes, showing that for some derivatives, both intercalation and minor groove binding are possible. semanticscholar.org

Fluorescence Enhancement upon Biomolecule Interaction

A notable characteristic of many benzoxazole and related naphthoxazole derivatives is the significant enhancement of their fluorescence upon binding to biological molecules, particularly DNA. periodikos.com.brperiodikos.com.br This property makes them promising candidates for use as fluorescent probes for nucleic acids. periodikos.com.brperiodikos.com.br

The increase in fluorescence intensity is often observed when the molecule binds to DNA, with the mode of interaction playing a key role. periodikos.com.br For instance, when a benzoxazole derivative intercalates into the DNA structure, it is shielded from the aqueous environment and its rotational freedom is restricted. This rigid, hydrophobic environment can lead to a substantial increase in the quantum yield of fluorescence. A systematic review of studies published between 2012 and 2023 confirmed that all reported benzoxazoles and naphthoxazoles exhibited increased fluorescence emission intensity with higher concentrations of DNA. periodikos.com.br In some cases, an initial quenching of fluorescence can occur, followed by enhancement at higher DNA concentrations, suggesting complex, multi-step binding processes. periodikos.com.br

Advanced Applications of Benzoxazole Derivatives in Materials Science and Chemical Sensing

Optoelectronic Materials and Fluorescent Applications

The inherent fluorescence and electronic properties of the benzoxazole (B165842) core are central to its use in optoelectronic materials. researchgate.netacs.org These compounds are known for their high fluorescence quantum yields and stability, making them valuable in applications that require efficient light emission or absorption. nih.govresearchgate.net

Fluorescent Whitening Agents

Benzoxazole derivatives are widely utilized as fluorescent whitening agents, also known as optical brighteners. specialchem.comunishivaji.ac.in These compounds function by absorbing invisible ultraviolet light and re-emitting it as visible blue light, which counteracts the natural yellow cast of materials, making them appear whiter and brighter. specialchem.comresearchgate.net Their effectiveness is attributed to their strong UV absorption and intense blue fluorescence.

Key characteristics that make benzoxazole compounds suitable for this application include excellent heat resistance and chemical stability, allowing them to be incorporated into various polymers and materials during processing. specialchem.comspecialchem.com Commercially available optical brighteners often belong to the thiophenediyl benzoxazole class, noted for high molecular weight, good light fastness, and low volatility. specialchem.com While specific data on 6-(Aminomethyl)benzoxazole Hydrochloride as a commercial whitening agent is not detailed in available research, the fundamental properties of its benzoxazole core align with the requirements for such applications.

| Compound Class | Key Properties | Common Applications |

| Stilbene Derivatives | General Purpose | Paper, Textiles, Detergents |

| Coumarin-based | Enhanced Light Stability | Plastics, Coatings |

| Benzoxazole Compounds | Excellent Heat Resistance, Chemical Stability | Plastics (PVC, PE, PP), Adhesives, Synthetic Fibers |

Photochromic Systems

Photochromic materials reversibly change their color upon exposure to light. While the broader class of heterocyclic compounds is integral to the development of novel photochromic systems, specific applications involving this compound are not extensively documented in current literature. nih.gov However, the development of new photochromic molecules that can switch effectively in a solid state is an active area of research, with potential applications in data storage and anti-counterfeiting dyes. nih.gov The structural backbone of benzoxazole is relevant to this field, as exemplified by related derivatives that exhibit significant piezochromic shifts (color change under pressure), a related phenomenon. For instance, the derivative 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) shows a notable emission wavelength shift from 477 nm to 545 nm with increased pressure. researchgate.netconsensus.app

Organic Light-Emitting Diode (OLED) Intermediates

Benzoxazole derivatives are important intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature and high thermal stability make them suitable components in the development of emitters and host materials. nih.gov The tunability of their emission spectra across the visible and near-infrared regions is a key advantage. nih.gov

Boron-complexed benzoxazole dyes, for example, are an evolution of the classic BODIPY dyes and are used to address limitations like self-quenching. nih.gov These advanced materials are being explored for innovations in energy-efficient lighting and displays. The 2-substituted benzoxazole scaffold is particularly valuable for creating dopants and chromophores used in OLEDs. researchgate.net this compound, with its reactive aminomethyl group, can serve as a building block for more complex molecules designed for OLED applications.

Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the benzoxazole ring provide excellent coordination sites for metal ions, making these derivatives versatile ligands in catalysis and coordination chemistry. nih.govresearchgate.net

Benzoxazoles as Ligands in Transition Metal Catalysis

Benzoxazole derivatives serve as effective ligands in transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis. rsc.orgnih.gov The ligand coordinates with a metal center, influencing its catalytic activity and selectivity. rutgers.edu For instance, benzoxazole and its derivatives have been used as ligands in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

A new ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, has been synthesized and complexed with transition metals like Cu, Co, Ni, and Zn. nih.gov Research shows that these complexes can bind to DNA, with their antitumor activity correlating to their DNA-binding affinity. nih.gov The aminomethyl group in this compound provides a versatile point of attachment, allowing it to be incorporated into more complex ligand structures for various catalytic applications.

| Metal | Catalytic Application Example | Role of Benzoxazole Ligand |

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Stabilizes the metal center, influences reaction yield and selectivity |

| Copper (Cu) | C-O Cross-Coupling | Facilitates intramolecular bond formation |

| Rhodium (Rh) | C-H Activation/Annulation | Directs the catalytic cycle for heterocycle synthesis |

| Ruthenium (Ru) | Transfer Hydrogenation | Forms active catalyst for reduction of C=O, C=N, and C=C bonds |

Chiral Auxiliaries and Receptors for Enantiomeric Resolution

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com While benzoxazole-containing structures are used in asymmetric synthesis, the specific use of this compound as a chiral auxiliary is not prominently featured in the literature. However, related heterocyclic structures, such as chiral oxazolidinones, are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org

In the field of enantiomeric resolution, research has demonstrated the use of chiral vanadyl complexes with 2-mercapto-benzoxazoles for the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes, achieving high yields and enantioselectivity. acs.org This highlights the potential of the benzoxazole scaffold in developing new methods for chiral separations and asymmetric catalysis. acs.orgnih.gov

Chemical Sensor Development

The development of chemical sensors utilizing benzoxazole derivatives hinges on the ability to translate a molecular recognition event into a measurable signal, typically a change in fluorescence or color. The inherent fluorescence of many benzoxazole compounds provides a strong foundation for the design of "turn-on" or "turn-off" fluorescent sensors.

The design of effective benzoxazole-based chemical sensors is guided by several key photophysical and coordination chemistry principles. These principles govern how the sensor molecule interacts with a target analyte and transduces that interaction into a detectable optical signal. The core of these sensors is the benzoxazole fluorophore, which acts as the signaling unit. This is typically coupled with a recognition unit, or receptor, designed to selectively bind with the target analyte. The interaction between the receptor and the analyte induces a change in the electronic properties of the fluorophore, leading to a modulation of its fluorescence.

Several prominent mechanisms are employed in the design of these sensors:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor unit can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence. For instance, a cyclophane macrocycle incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore and an aliphatic tetra-amine chain functions as a PET-mediated chemosensor. mdpi.com At basic pH, the amine chain quenches the fluorescence, while at acidic pH, protonation of the amines prevents PET, rendering the molecule fluorescent. mdpi.comresearchgate.net

Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for the detection of metal ions. The benzoxazole derivative is designed with a chelating moiety that, upon coordination with a metal ion, forms a more rigid and stable complex. This increased rigidity reduces non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. The aforementioned macrocyclic sensor demonstrates a CHEF effect upon coordination with Zn²⁺ and Cd²⁺ ions in a mixed acetonitrile-aqueous medium at neutral pH, resulting in a notable fluorescent response. mdpi.comresearchgate.netunimib.it

Excited-State Intramolecular Proton Transfer (ESIPT): Some benzoxazole derivatives, particularly those with a hydroxyl group ortho to the azole ring, can undergo ESIPT. In this process, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring in the excited state, leading to a tautomeric form with a large Stokes shift (a significant difference between the absorption and emission wavelengths). The binding of an analyte can disrupt this process, causing a change in the fluorescence signal. This mechanism has been utilized in the development of a benzoxazole-based fluorosensor for the detection of the sarin (B92409) surrogate, diethylchlorophosphate (DCP). The interaction with DCP disrupts the ESIPT mechanism, leading to a remarkable "turn-on" fluorescence.

The aminomethyl group at the 6-position of "this compound" could potentially serve as a recognition site or be modified to incorporate more complex receptors. The amine itself can act as a binding site for protons or metal ions, potentially modulating the fluorescence of the benzoxazole core through PET or other mechanisms.

The versatility of the benzoxazole scaffold has been demonstrated in the detection of a range of chemical species in various non-biological media. The choice of the receptor unit integrated into the sensor's design dictates its selectivity towards a particular analyte.

Metal Ion Detection:

Benzoxazole-based sensors have shown significant promise for the detection of various metal ions. As previously mentioned, a macrocyclic benzoxazole derivative has been engineered for the selective detection of Zn²⁺ and Cd²⁺. mdpi.comresearchgate.net The sensor exhibits a pronounced fluorescent response to these ions while showing minimal or quenching effects with other metal ions like Cu²⁺, Pb²⁺, and Hg²⁺. mdpi.comresearchgate.net The selectivity arises from the specific coordination geometry and binding affinity of the macrocyclic receptor for Zn²⁺ and Cd²⁺.

Below is an interactive data table summarizing the fluorescence response of a benzoxazole-based macrocyclic sensor (L) to different metal ions.

| Metal Ion | Relative Fluorescence Intensity (I/I₀) |

| Zn²⁺ | ~ 7 |

| Cd²⁺ | ~ 5 |

| Pb²⁺ | < 1 |

| Cu²⁺ | < 1 |

| Hg²⁺ | < 1 |

I/I₀ represents the ratio of fluorescence intensity in the presence and absence of the metal ion. Data is illustrative and based on findings for a specific benzoxazole-based macrocyclic sensor. mdpi.com

Detection of Chemical Warfare Agent Surrogates:

The development of sensors for the rapid and sensitive detection of chemical warfare agents is of critical importance. A benzoxazole-based fluorosensor (IMP) has been synthesized for the selective detection of the sarin surrogate, diethylchlorophosphate (DCP). This sensor operates on a "turn-on" fluorescence mechanism, where the introduction of DCP leads to a significant enhancement of the fluorescence signal. The sensor exhibits high sensitivity with a detection limit in the nanomolar range and has been demonstrated to work in both solution and the gas phase, including on paper test strips.

The following table presents the key performance characteristics of the IMP sensor for DCP detection.

| Parameter | Value |

| Analyte | Diethylchlorophosphate (DCP) |

| Sensing Mechanism | Turn-on Fluorescence (ESIPT disruption) |

| Detection Limit | 44 nM |

| Linear Range | 15-60 µM |

| Application | Solution and Gas Phase Detection |

Data sourced from research on a specific benzoxazole-based fluorosensor (IMP).

While research has not specifically focused on "this compound" for these applications, its structure suggests potential. The aminomethyl group could be functionalized to create receptors for a variety of analytes. For instance, it could be modified to form a Schiff base, a common strategy for creating metal ion sensors, or it could be derivatized with moieties that have a high affinity for other target molecules. The development of such sensors would build upon the established design principles of the broader benzoxazole family of fluorescent chemosensors.

Structure Activity Relationship Sar and Structural Determinants of Activity for Aminomethylated Benzoxazoles Non Human Biological Activity Focus

Influence of Substituents on the Benzoxazole (B165842) Ring System

The nature, position, and electronic properties of substituents on the benzoxazole scaffold are primary determinants of biological activity. Modifications at various positions can significantly alter a compound's efficacy against different biological targets, such as microbial or cancer cell lines.

Research has consistently shown that the C-2 and C-5 positions of the benzoxazole ring are critical for modulating biological activity. nih.gov The substituent at the C-2 position, in particular, can dramatically influence the compound's potency and spectrum of action. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives tested for antifungal activity against P. pastoris, the nature of the C-2 substituent was paramount. nih.gov Derivatives featuring a substituted phenyl ring at this position showed that activity was highly dependent on the substitution pattern on that phenyl ring. nih.gov

The C-5 position is also pivotal, with many active compounds being substituted at both the C-2 and C-5 positions. nih.gov The C-6 position is another viable site for modification; electrophilic substitution reactions such as nitration predominantly occur at the C-6 position. globalresearchonline.net Furthermore, the introduction of a bromine atom at the C-7 position has been shown to increase antimicrobial activity, highlighting that the benzene (B151609) portion of the scaffold offers multiple handles for optimization. nih.gov

The specific placement of atoms within the substituent itself is also a key factor. In one study, the position of a nitrogen atom in azaaromatic substituents at C-2 determined the level of antimicrobial activity. nih.gov Compounds with the nitrogen atom in the ring directly connected to the benzoxazole moiety were found to be more active. nih.gov

The electronic properties of substituents have a profound effect on activity. Both electron-donating and electron-withdrawing groups can enhance biological efficacy, depending on the specific molecular context and target.

Halogenation: The introduction of halogen atoms, which are electron-withdrawing, can significantly boost activity. For example, the presence of a fluorine atom on a C-2 phenyl substituent resulted in a benzoxazole derivative with antifungal properties. nih.gov In another series, introducing a bromine atom at position 7 of the benzoxazole ring led to the most active compound among a set of heterocyclic derivatives, nearly tripling the potency compared to its non-brominated analogue. nih.gov

Alkyl and Aromatic Substituents: Aromatic substituents at the C-2 position are common among active benzoxazoles. The substitution pattern on these aromatic rings is a key area of SAR.

Electron-Donating Groups: Methoxy (B1213986) (–OCH₃) and dimethylamino (–N(CH₃)₂) groups on a C-2 phenyl ring were found in four of the five active antifungal compounds in one study. nih.gov The presence of a dimethylamino group, in particular, led to the highest antibacterial activity in the series. nih.gov Its removal resulted in a threefold decrease in activity. nih.gov

Electron-Withdrawing Groups: As noted, a fluorine atom (electron-withdrawing) on the C-2 phenyl group also conferred activity. nih.gov

Steric Effects: The size and position of substituents can introduce steric hindrance, which may impact activity. A slight decrease in antifungal activity was observed for a compound with three methoxy groups, potentially due to steric effects. nih.gov Similarly, large hydrocarbon substituents at C-2, such as naphthyl or biphenyl (B1667301) groups, resulted in inactive compounds, which may also be a consequence of steric hindrance. nih.gov

The following table summarizes the structure-activity relationships of C-2 substituents in a series of benzoxazole derivatives tested against P. pastoris. nih.gov

| C-2 Substituent Type | Specific Substituent Example | Electronic Effect | Observed Antifungal Activity |

| Substituted Phenyl | (2-Methoxy-4-dimethylamino)phenyl | Electron-Donating | High |

| (2-Methoxy)phenyl | Electron-Donating | Moderate | |

| (4-Fluoro)phenyl | Electron-Accepting | Active | |

| Hydrocarbon | Naphthyl | Aromatic (Bulky) | Inactive |

| Heterocycle | Pyridinyl | Azaaromatic | Active |

| Thiophenyl | 5-membered Heteroaromatic | Inactive |

Role of the Aminomethyl Functional Group in Modulating Activity

The aminomethyl group (–CH₂NH₂) is not merely a linker but an active contributor to the pharmacophore, influencing the molecule's physical properties and its ability to interact with biological targets.

The aminomethyl group provides conformational flexibility to the molecule. The single bonds (C-C and C-N) within this linker allow for rotation, enabling the molecule to adopt various spatial arrangements. This flexibility can be crucial for achieving an optimal binding conformation within a receptor or enzyme active site. The energy required to rotate around these bonds is known as the rotational barrier.

In drug design, low rotational barriers for key functional groups are often associated with higher biochemical activity. nih.gov This is because a lower energy requirement for conformational changes allows the molecule to more easily adapt to the geometry of its binding site. While direct studies on the rotational barrier of the aminomethyl group in benzoxazoles are limited, the principle is well-established for other functional groups in bioactive molecules. nih.govmdpi.com The rotation of the aminomethyl fragment allows the terminal amino group to orient itself precisely to engage in key interactions that might otherwise be sterically hindered.

The aminomethyl group is a potent mediator of intermolecular interactions due to its hydrogen bonding and electrostatic properties. The terminal amino (–NH₂) moiety is a classic hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net These interactions are fundamental to the specific recognition and binding between a ligand and its biological target. nih.gov The ability to form strong, directional hydrogen bonds often correlates with higher binding affinity and biological potency.

Furthermore, the aminomethyl group contributes significantly to the molecule's electrostatic profile. Molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across a molecule, can predict reactive sites. nih.gov Regions of negative potential (electron-rich), such as around the nitrogen atom of the amino group, are favorable for interacting with positively charged regions of a receptor, such as protonated amino acid residues (e.g., Arginine, Lysine). nih.gov Conversely, the hydrogen atoms of the amino group create regions of positive potential, which can engage with negatively charged residues like Aspartate or Glutamate. nih.gov This electrostatic complementarity is a primary driving force for molecular recognition and binding.

Comparative SAR Across Benzazole Analogues

However, in other cases, the nature of the heteroatom is critical.

Benzothiazoles vs. Benzimidazoles: In a study of bicyclic heteroaromatic compounds, benzothiazole (B30560) derivatives were generally found to be more active than the corresponding benzimidazole (B57391) derivatives against certain cancer cell lines. researchgate.net

Benzimidazoles/Benzothiazoles vs. Indoles: When tested as hyaluronidase (B3051955) inhibitors, benzimidazole and benzothiazole compounds required a large substituent at the C-2 position to be active. mdpi.com In contrast, related indole (B1671886) derivatives (which lack the second heteroatom in the five-membered ring) showed higher activity, suggesting that the basic nitrogen at position 3 in the benzimidazole ring was not favorable for this specific target. mdpi.com

Antimycobacterial Activity: A series of 2-benzylsulfanyl derivatives of both benzoxazole and benzothiazole were synthesized to test for antimycobacterial activity. Compounds from both series bearing two nitro groups or a thioamide group showed appreciable activity, indicating that for this target, both scaffolds were effective carriers for the active side chain. nih.gov

This comparative analysis demonstrates that while the three benzazole scaffolds are structurally similar, the subtle electronic and steric differences imparted by the O, N, or S heteroatom can be leveraged to fine-tune activity against specific biological targets.

The following table provides a general comparison of SAR trends across the benzazole family based on published findings.

| Feature | Benzoxazole | Benzimidazole | Benzothiazole |

| C-2 Position | Critical for activity; accepts diverse aromatic and heterocyclic groups. nih.gov | Often requires large aryl or benzyl (B1604629) groups for activity. mdpi.com | Generally more active than benzimidazoles in some anticancer assays. researchgate.net |

| Heteroatom Role | Oxygen acts as a hydrogen bond acceptor. | 'NH' group can act as both a hydrogen bond donor and acceptor, which is critical for some targets. mdpi.com | Sulfur is less basic and larger than oxygen or nitrogen, which can alter binding interactions. |

| General Activity | Broad-spectrum (antimicrobial, anticancer, etc.). jocpr.com | Broad-spectrum; often explored for anti-inflammatory and anticancer activity. mdpi.com | Often shows potent anticancer and antimycobacterial activity. researchgate.netnih.gov |

Benzoxazole vs. Benzothiazole vs. Benzimidazole Scaffolds

The choice of the central heterocyclic ring system—benzoxazole, benzothiazole, or benzimidazole—is a critical factor in determining the biological profile of a compound. These three scaffolds are bioisosteres, meaning they share similar spatial arrangements and electronic properties, which can allow them to interact with the same biological targets. However, the subtle differences in their structures, specifically the heteroatom at position 1 (oxygen in benzoxazole, sulfur in benzothiazole, and nitrogen in benzimidazole), can significantly impact their biological activity, metabolic stability, and pharmacokinetic properties. mdpi.comresearchgate.netrsc.org

In the context of anticancer activity, studies have shown that the replacement of a benzothiazole scaffold with benzoxazole or benzimidazole can result in compounds that retain significant biological activity. mdpi.com For instance, in a series of potential antitumor agents, analogues with benzoxazole and benzimidazole cores demonstrated comparable antiproliferative activity to the parent benzothiazole compound. mdpi.comjocpr.com This suggests that for certain biological targets, these scaffolds are largely interchangeable, allowing for scaffold hopping as a strategy to optimize properties like solubility without compromising activity. mdpi.com

However, in other contexts, the choice of scaffold can be more critical. For example, in the development of antimicrobial agents targeting DNA gyrase, benzothiazoles have shown improved antiproliferative activity in comparison to benzimidazoles. researchgate.net The differing electronegativity, size, and hydrogen bonding capacity of the oxygen, sulfur, and nitrogen atoms can lead to distinct interactions with the target protein's active site, resulting in variations in potency and selectivity. nih.gov

The following table summarizes the comparative antiproliferative activities of a series of compounds with different core scaffolds against HepG2 and HCT-116 cancer cell lines, illustrating the retained activity upon scaffold modification.

| Compound | Core Scaffold | R1 Group | R2 Group | HepG2 IC50 (μM) | HCT-116 IC50 (μM) |

|---|---|---|---|---|---|

| 1a | Benzothiazole | 2-methoxybenzoyl | H | 1.8 ± 0.2 | 1.5 ± 0.1 |

| 1d | Benzothiazole | 2-methoxybenzoyl | N-methylpiperazine | 2.1 ± 0.3 | 1.9 ± 0.2 |

| 1f | Benzimidazole | 2-methoxybenzoyl | H | 3.5 ± 0.4 | 2.8 ± 0.3 |

| 1g | Benzoxazole | 2-methoxybenzoyl | H | 4.2 ± 0.5 | 3.1 ± 0.4 |

Identification of Key Pharmacophoric Features for Target Interactions